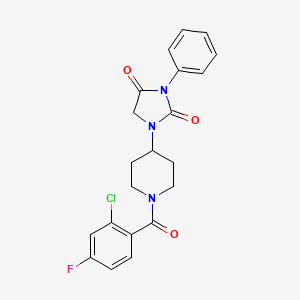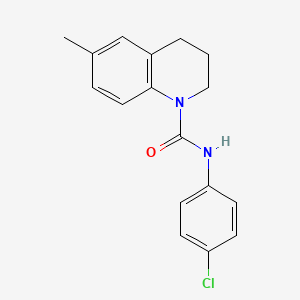
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and is commonly referred to as '4-Cl-MQCA'.
科学研究应用
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides derived from this compound has been investigated. These derivatives were found to possess certain anti-tobacco mosaic virus (TMV) activity . The antiviral potential of these molecules makes them relevant for further exploration in virology research.
Medicinal Chemistry
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have revolutionized medicine. While the specific pharmacological properties of this compound need further study, its structural features suggest potential applications in drug design and development . Researchers may explore its interactions with biological targets and evaluate its therapeutic effects.
Antifungal Properties
Sulfonamide derivatives have been reported to exhibit antifungal activity . Investigating the efficacy of this compound against fungal pathogens could provide valuable insights for developing antifungal agents.
Herbicidal Applications
Certain sulfonamide derivatives have demonstrated herbicidal properties, making them relevant for agricultural applications . While more research is needed, exploring the effects of this compound on plant growth and weed control could be beneficial.
Anticonvulsant Potential
1,3,4-Thiadiazoles, including related derivatives, have shown anticonvulsant properties . Investigating whether this compound exhibits similar effects could contribute to the development of antiepileptic drugs.
Antibacterial and Antibiofilm Activity
Although not directly studied for this compound, related nicotinamide derivatives have been investigated for antibacterial and antibiofilm properties . Considering the structural similarities, researchers might explore the potential of this compound in combating bacterial infections and biofilm formation.
作用机制
Target of Action
Similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, are known to target botrytis cinerea and alternaria alternata .
Mode of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin, act as quinone outside inhibitors (qoi), inhibiting mitochondrial respiration .
Biochemical Pathways
Similar compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
Similar compounds like pyraclostrobin have been shown to cause some degree of reproductive and developmental failure in mammals .
属性
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRASNRFEGGZLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2831817.png)
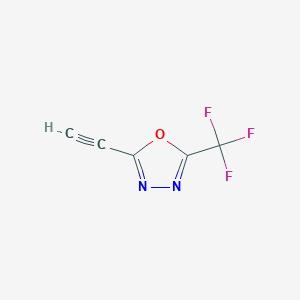
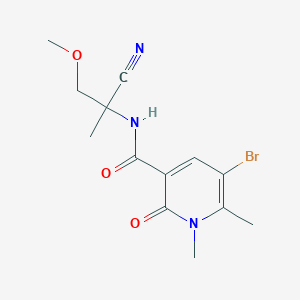


![[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)


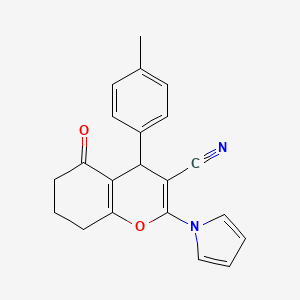
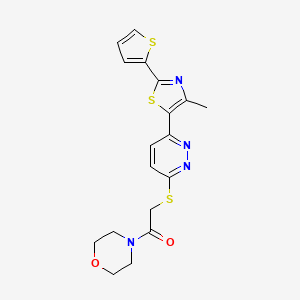
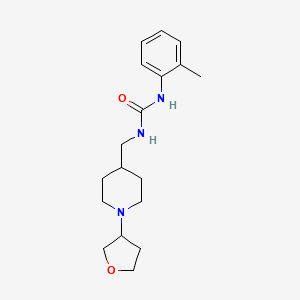
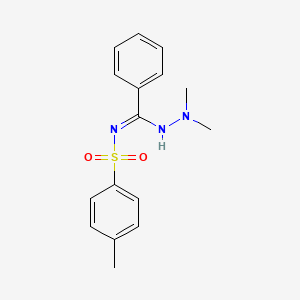
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)
